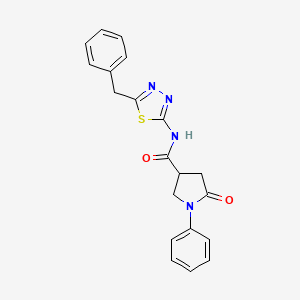

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 3. The thiadiazole moiety is linked via an amide bond to a pyrrolidine ring bearing a 5-oxo group and a phenyl substituent at position 1.

Properties

Molecular Formula |

C20H18N4O2S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H18N4O2S/c25-18-12-15(13-24(18)16-9-5-2-6-10-16)19(26)21-20-23-22-17(27-20)11-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,23,26) |

InChI Key |

PIKSOKILJVHEBK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent . The pyrrolidine ring can be introduced through a condensation reaction involving a suitable amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibit notable antimicrobial activities. For example, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| Compound A | S. aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | C. albicans | High |

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. For instance, certain synthesized derivatives have demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . This suggests that the compound may act as a potent anticancer agent.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Prabhakar et al., several new derivatives were synthesized and evaluated for their antimicrobial properties using the disc diffusion method. The results indicated that many compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

A detailed investigation into the anticancer properties of related compounds revealed that modifications to the benzyl group significantly enhanced their effectiveness against specific cancer cell lines. This study utilized both experimental assays and computational docking studies to elucidate the mechanisms of action .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include inhibition of signaling pathways related to inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the thiadiazole ring and modifications to the pyrrolidine-carboxamide moiety. Below is a detailed comparison based on available

Substituent Variations on the Thiadiazole Ring

Key Observations:

- Electron-Withdrawing vs.

- Steric Effects : The 5-isopropyl group in adds steric bulk, which could reduce solubility but improve selectivity for certain enzymatic pockets.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and mechanisms of action associated with this compound.

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 344.43 g/mol

- CAS Number : 878442-33-2

- Density : 1.313 g/cm³ (predicted)

- pKa : 8.37 (predicted)

Synthesis

The compound can be synthesized through a series of reactions involving thiadiazole derivatives and pyrrolidine carboxamide frameworks. The synthesis typically involves:

- Formation of the thiadiazole ring through condensation reactions.

- Subsequent coupling with phenyl and pyrrolidine moieties to yield the final product.

Antibacterial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit substantial antibacterial properties. The compound has shown effectiveness against Gram-positive bacteria, including:

- Staphylococcus aureus

- Staphylococcus epidermidis

In a comparative study, certain derivatives demonstrated activity comparable to established antibiotics like ciprofloxacin and norfloxacin . The structure of the benzyl unit and the nature of the sulfur linker significantly influence antibacterial efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives of 1-(5-benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea were evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 5d | HeLa | 0.37 | Sorafenib 7.91 |

| 5g | HeLa | 0.73 | Sorafenib 7.91 |

| 5k | HeLa | 0.95 | Sorafenib 7.91 |

These compounds exhibited significant cytotoxicity against HeLa cells and induced apoptosis, suggesting that modifications in the thiadiazole structure could enhance anticancer activity .

The proposed mechanisms by which N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the sub-G1 phase.

- Induction of Apoptosis : Flow cytometry analyses have shown increased rates of apoptotic cells upon treatment with the compound.

- Targeting Kinases : Similar compounds have been reported to inhibit receptor tyrosine kinases such as VEGFR and BRAF, which are crucial in tumor growth and angiogenesis .

Case Studies

A notable case study involved evaluating the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, revealing that specific substitutions on the thiadiazole ring significantly enhanced potency against targeted cancer types .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide to improve yield and purity?

- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to systematically vary reaction parameters such as solvent polarity, temperature, and stoichiometric ratios. For example, highlights the use of design-of-experiments (DoE) approaches to minimize trial-and-error and identify critical factors influencing yield and purity . Additionally, demonstrates the use of hydrolysis and recrystallization steps to isolate intermediates with >80% yield, which could be adapted for this compound .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm proton and carbon environments (e.g., distinguishing pyrrolidine and thiadiazole moieties) and IR spectroscopy to validate functional groups like the carbonyl (C=O) and amide (N–H) bonds. provides a template for using these techniques to verify analogous pyrrolidine derivatives . High-resolution mass spectrometry (HRMS) should also be employed to confirm molecular weight and purity.

Q. How can researchers establish baseline bioactivity profiles for this compound?

- Methodological Answer : Begin with in vitro assays targeting common biological pathways (e.g., antimicrobial activity via MIC assays or enzyme inhibition studies). notes that thiadiazole and pyrrolidine hybrids often exhibit antimicrobial properties, suggesting a framework for initial screening . Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility and include positive/negative controls.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel chemical reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. emphasizes the use of reaction path search methods and information science to predict optimal reaction conditions, which can reduce experimental iterations . Tools like Gaussian or ORCA can simulate electron density distributions and Fukui indices to identify reactive sites.

Q. How should researchers resolve contradictions in observed bioactivity data across different experimental models?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., cell line specificity, assay pH, or solvent systems) that may explain discrepancies. highlights the importance of patent literature in contextualizing bioactivity claims, while underscores the need to validate results across multiple models (e.g., bacterial vs. fungal systems) . Statistical tools like ANOVA or multivariate regression can isolate confounding factors.

Q. What safety protocols are critical when handling this compound in advanced laboratory settings?

- Methodological Answer : Adhere to institutional chemical hygiene plans (e.g., fume hood use, PPE requirements) and conduct hazard assessments for reactive intermediates. mandates 100% compliance with safety exams before experimental work, emphasizing protocols for toxic or irritant compounds . Include stability testing under varying storage conditions (e.g., light, humidity) to prevent decomposition risks.

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported synthetic yields for analogous compounds?

- Methodological Answer : Replicate published procedures with strict adherence to documented conditions (e.g., solvent grade, catalyst purity) and use DoE to identify unreported variables (e.g., stirring rate, inert atmosphere). and provide case studies where yield variations were resolved by optimizing hydrolysis times or purification techniques .

Q. What strategies validate the compound’s mechanism of action when preliminary data conflicts with computational predictions?

- Methodological Answer : Integrate experimental mutagenesis studies (e.g., site-directed mutagenesis of target enzymes) with molecular dynamics simulations to refine binding hypotheses. ’s feedback loop—where experimental data informs computational models—can reconcile discrepancies . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities empirically.

Key Research Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.